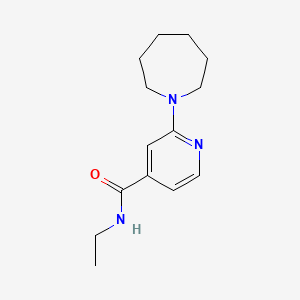
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one, also known as AG-1478, is a synthetic compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research, due to its ability to block the signaling pathway that drives the growth and proliferation of cancer cells.
作用機序
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a competitive inhibitor of the ATP-binding site of EGFR. The binding of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one to the receptor prevents the binding of ATP, which is required for the activation of the receptor and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion.
Biochemical and Physiological Effects:
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to have some off-target effects, such as the inhibition of other receptor tyrosine kinases, which may limit its therapeutic potential.
実験室実験の利点と制限
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has several advantages for lab experiments, including its potency and specificity for EGFR inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one also has some limitations, such as its off-target effects, which may make it less effective as a therapeutic agent. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one may have some toxicity issues, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one. One area of research is the development of more potent and selective EGFR inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which could help to personalize cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one and other EGFR inhibitors as cancer therapeutics.
合成法
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-nitrophenylacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-butyl-4-chloro-1H-phthalazin-1-one in the presence of sodium hydroxide to form 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one.
科学的研究の応用
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been extensively studied for its potential applications in cancer research. EGFR is a transmembrane receptor that is overexpressed in many cancer cells, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a potent inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion, making 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one a promising candidate for cancer therapy.
特性
IUPAC Name |
2-butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-3-10-21-17(22)13-7-5-4-6-12(13)14(19-21)16-18-15(20-23-16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBTZMCSKOSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)


![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

